7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane

Catalog No.
S15872274
CAS No.
M.F
C10H17NO3S
M. Wt
231.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane

Product Name

7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane

IUPAC Name

7-(oxolan-3-ylsulfonyl)-7-azabicyclo[4.1.0]heptane

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

InChI

InChI=1S/C10H17NO3S/c12-15(13,8-5-6-14-7-8)11-9-3-1-2-4-10(9)11/h8-10H,1-7H2

InChI Key

FENUZGDALQAXBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2S(=O)(=O)C3CCOC3

7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique bicyclo[4.1.0] structure, characterized by a nitrogen atom in the bicyclic framework and a sulfonyl group attached to an oxolane ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Involving 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane primarily focus on its ability to undergo nucleophilic substitutions and rearrangements due to the presence of the sulfonyl group. The sulfonyl moiety can enhance electrophilicity, making the compound reactive towards nucleophiles, which can lead to various derivatives useful in synthetic chemistry. Additionally, the bicyclic structure may facilitate cycloadditions or other transformations under specific conditions.

The synthesis of 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available bicyclic precursors.
  • Sulfonation: A common approach involves the introduction of the sulfonyl group through reactions with sulfonyl chlorides in the presence of bases.
  • Cyclization: The formation of the bicyclic structure can be accomplished via cyclization reactions using appropriate catalysts or reagents.

For example, a general procedure might involve treating a bicyclic amine with a sulfonyl chloride in an organic solvent followed by purification steps such as recrystallization or chromatography .

7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane has potential applications in:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecular architectures.

The unique properties of this compound make it an interesting candidate for further exploration in medicinal chemistry and materials science.

Interaction studies involving 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary studies suggest that modifications to the sulfonyl group can alter its pharmacological profile, enhancing or diminishing activity against specific targets . Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane, including:

  • 6-Azabicyclo[3.1.0]hexane: Lacks the oxolane and sulfonyl groups but retains a similar nitrogen-containing bicyclic structure.
  • 8-Azabicyclo[5.1.0]octane: Features a larger bicyclic system but maintains the nitrogen atom within its structure.

Comparison Table

Compound NameStructure TypeNotable Features
7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptaneBicyclic with sulfonylPotential antibacterial activity
6-Azabicyclo[3.1.0]hexaneSmaller bicyclicBasic nitrogen structure without modifications
8-Azabicyclo[5.1.0]octaneLarger bicyclicSimilar nitrogen atom but different reactivity

The uniqueness of 7-(Oxolane-3-sulfonyl)-7-azabicyclo[4.1.0]heptane lies in its specific combination of structural elements that may confer distinct biological activities compared to its analogs.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

231.09291458 g/mol

Monoisotopic Mass

231.09291458 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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